molecular formula C20H24N4O3 B5649327 5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5649327
M. Wt: 368.4 g/mol
InChI Key: FNZLNHBDVWEECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine derivatives involves versatile architectures for generating stable N-heterocyclic carbenes, showcasing a method for creating compounds with similar backbones. These procedures include reactions that yield both mono- and biscarbenes, demonstrating the compound's potential as a foundation for further chemical synthesis (Alcarazo et al., 2005).

Molecular Structure Analysis

Studies on the crystal structure and vibrational properties of related imidazo[4,5-c]pyridine units indicate the significance of their molecular arrangements and interactions. These analyses are based on XRD, IR, and Raman studies, supported by DFT quantum chemical calculations. The molecular structures are organized in hydrogen-bonded chains, highlighting the compound's stability and the role of charge delocalization (Dymińska et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactions include multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, illustrating its reactivity and versatility in organic synthesis. These reactions lead to the formation of fully substituted furans, showcasing the compound's utility in creating diverse chemical structures (Pan et al., 2010).

properties

IUPAC Name

[1-(4-methoxybenzoyl)piperidin-4-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-16-4-2-14(3-5-16)19(25)23-9-6-15(7-10-23)20(26)24-11-8-17-18(12-24)22-13-21-17/h2-5,13,15H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLNHBDVWEECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.